N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea
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Overview
Description
N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-phenylurea is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a phenylurea moiety
Scientific Research Applications
N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-phenylurea has diverse applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
Target of Action
Similar compounds have been known to target specific proteins or enzymes in organisms .
Mode of Action
The compound might interact with its targets, leading to changes in their function or structure .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce specific molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-1-phenylurea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-phenylurea typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the synthesis of an intermediate compound, such as 5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}aniline. This can be achieved through a nucleophilic aromatic substitution reaction where 3-(trifluoromethyl)thiophenol reacts with 5-cyano-2-fluoronitrobenzene under basic conditions.
Reduction: The nitro group in the intermediate is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Urea Formation: The final step involves the reaction of the amine with phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, where the urea nitrogen can be alkylated or acylated under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated urea derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-methylurea: Similar structure but with a methyl group instead of a phenyl group.
N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-phenylurea is unique due to the combination of its trifluoromethyl and cyano groups, which impart distinct electronic properties. These properties make it particularly valuable in applications requiring high electron affinity and stability under various conditions.
This compound’s versatility and unique chemical properties make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
1-[5-cyano-2-[3-(trifluoromethyl)phenyl]sulfanylphenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3OS/c22-21(23,24)15-5-4-8-17(12-15)29-19-10-9-14(13-25)11-18(19)27-20(28)26-16-6-2-1-3-7-16/h1-12H,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCFYEUDUHJUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C#N)SC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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